(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

PARP inhibition oncology chiral pharmacology

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1217702-57-2) is a single-enantiomer, Boc-protected chiral piperidine derivative bearing a primary aminomethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₂₃ClN₂O₂ (MW 250.77 g/mol).

Molecular Formula C11H23ClN2O2
Molecular Weight 250.767
CAS No. 1217702-57-2
Cat. No. B597867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
CAS1217702-57-2
Molecular FormulaC11H23ClN2O2
Molecular Weight250.767
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CN.Cl
InChIInChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1
InChIKeyBHNNXYMAMJEVAA-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1217702-57-2): Chiral Piperidine Building Block for Enantioselective Pharmaceutical Synthesis


(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1217702-57-2) is a single-enantiomer, Boc-protected chiral piperidine derivative bearing a primary aminomethyl substituent at the 3-position of the piperidine ring [1]. Its molecular formula is C₁₁H₂₃ClN₂O₂ (MW 250.77 g/mol) . The compound serves as a critical stereodefined intermediate in the synthesis of the FDA-approved PARP inhibitor niraparib (MK-4827), where the (S)-configuration at the piperidine C3 position is essential for target binding and downstream pharmacological activity [2]. The hydrochloride salt form enhances solid-state handling and aqueous solubility relative to the free base (CAS 140645-24-5), and the Boc protecting group enables orthogonal deprotection strategies during multi-step synthetic sequences .

Why Generic Substitution of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride Fails: Chirality-Dependent Pharmacology and Resolution Costs


Substituting the (S)-enantiomer (CAS 1217702-57-2) with its (R)-enantiomer (CAS 140645-23-4, free base), the racemic mixture (CAS 1029689-80-2), or alternative N-protecting-group variants (Cbz, Fmoc) will produce a different diastereomeric or achiral product in the downstream synthesis. In the case of niraparib, this substitution has been quantitatively demonstrated to reduce cellular PARP inhibition potency by approximately 7.5-fold and antiproliferative activity by approximately 14-fold [1]. Industrial process development literature further shows that relying on post-synthetic chiral resolution of racemic intermediates introduces significant yield penalties (20–46% resolution yield, 80–94% enantiomeric excess) compared to deploying a pre-resolved, enantiopure (S)-configured building block [2]. These differences are not theoretical—they translate directly into final drug substance potency, manufacturing cost, and regulatory compliance risk [1][2].

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1217702-57-2)


Enantiomer-Dependent Cellular PARP Inhibition: (S)-Niraparib vs (R)-Niraparib Cell Potency

The (S)-enantiomer-derived final drug niraparib (MK-4827) demonstrates approximately 7.5-fold greater cellular PARP inhibition and approximately 14-fold greater antiproliferative potency compared to the (R)-enantiomer-derived drug. The (S)-enantiomer is the chirality-defining intermediate that yields the clinically approved form [1].

PARP inhibition oncology chiral pharmacology

Industrial Chiral Resolution Efficiency: Cost of Using Racemate vs Pre-Resolved (S)-Enantiomer

The Wallace et al. 2011 large-scale synthesis study demonstrates that obtaining enantiomerically enriched niraparib intermediate from racemic starting material incurs substantial yield losses and requires costly chiral separation infrastructure. The medicinal chemistry resolution route achieved only 20% yield with 80–90% ee. The optimized industrial chiral HPLC route achieved 46% yield and 94% ee with a throughput of 0.27 kg separated product per kg stationary phase per day [1]. Procuring pre-resolved (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride at >98% chiral purity bypasses these resolution steps entirely.

process chemistry chiral resolution manufacturing cost

Optical Rotation Identity: QC Differentiation of (S)- vs (R)-Enantiomer

The (S)-enantiomer free base (CAS 140645-24-5) exhibits a specific optical rotation of [α]D = -10° to -20° (c=1, methanol at 20°C) . The (R)-enantiomer (CAS 140645-23-4) is expected to show equal magnitude but opposite sign of rotation . This provides a quantitative, instrument-based identity confirmation that distinguishes the (S)-enantiomer hydrochloride from the (R)-enantiomer or racemic mixture upon receipt.

quality control chiral identity optical rotation

Hydrochloride Salt vs Free Base: Handling, Solubility, and Storage Stability

The hydrochloride salt (CAS 1217702-57-2, MW 250.77) is a solid at ambient temperature with enhanced aqueous solubility, while the corresponding free base (CAS 140645-24-5, MW 214.30) is a liquid (density 1.008 g/mL at 25°C) requiring different storage and handling protocols . The salt form also provides improved long-term stability under recommended storage conditions (2–8°C) .

salt formulation solid-state handling aqueous solubility

Chiral vs Racemic Antiplatelet Activity in Aminomethylpiperidine Carboxamide Series

In a structurally related series of chiral lactam carboxamides derived from aminomethylpiperidine, the enantiopure compound 31a (IC50 = 6.6 μM) exhibited approximately 2.4-fold greater potency in inhibiting collagen-induced human platelet aggregation compared to its racemic mixture 28i (IC50 = 16 μM) [1]. This class-level finding reinforces the general principle that enantiopure aminomethylpiperidine derivatives often show superior biological activity compared to their racemic counterparts.

antiplatelet thrombosis chiral SAR

Validated Research and Industrial Applications of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride


Synthesis of (S)-Configured PARP Inhibitors Including Niraparib (MK-4827)

This compound is the established chirality-defining building block for niraparib, an FDA-approved PARP1/2 inhibitor for ovarian cancer maintenance therapy. The (S)-configuration at the piperidine C3 position is essential: the (S)-niraparib derived from this intermediate shows PARylation EC50 = 4.0 nM and BRCA1-HeLa CC50 = 34 nM, compared to 30 nM and 470 nM for the (R)-enantiomer-derived drug [1]. The Jones et al. 2009 discovery paper explicitly identifies the (3S)-piperidine configuration in the final clinical candidate [1]. Procuring this specific (S)-intermediate ensures direct access to the clinically active enantiomer without requiring downstream chiral resolution.

Enantioselective Synthesis of Chiral Aminomethylpiperidine-Derived Bioactive Molecules

Beyond niraparib, the (S)-3-(aminomethyl)piperidine scaffold is employed in diverse medicinal chemistry programs including antiplatelet agents, kinase inhibitors, and GPCR ligands. Kumar et al. 2014 demonstrated that chiral aminomethylpiperidine carboxamides achieve IC50 values as low as 6.6 μM in collagen-induced platelet aggregation, with enantiopure compounds outperforming racemic mixtures by 2.4-fold [2]. The pre-installed (S)-stereochemistry in this building block enables direct, unambiguous SAR exploration without confounding effects from the opposite enantiomer.

Industrial-Scale API Manufacturing Requiring Pre-Resolved Chiral Intermediates

The Wallace et al. 2011 process development study documented that classical resolution of racemic niraparib intermediates achieved only 20% yield at 80–90% ee, while optimized chiral HPLC separation reached 46% yield at 94% ee [3]. Procuring pre-resolved (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride at ≥98% chiral purity eliminates these low-yield, capital-intensive resolution steps, enabling higher overall process yield and reduced cost of goods for GMP API manufacturing campaigns.

Quality Control Reference Standard for Enantiomeric Purity Determination

The well-defined optical rotation of the (S)-enantiomer free base ([α]D = -10° to -20°, c=1, methanol) and the distinct CAS registry numbers for the (S)-enantiomer hydrochloride (1217702-57-2), (R)-enantiomer free base (140645-23-4), and racemate (1029689-80-2) enable unambiguous identity and purity verification. This compound can serve as an authentic reference standard for chiral HPLC method development and batch-release testing of incoming chiral building blocks.

Quote Request

Request a Quote for (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.